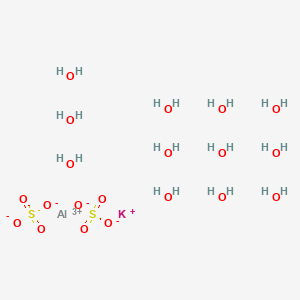

Aluminiumsulfat-dodekahydrat, Kaliumaluminiumsulfat

Übersicht

Beschreibung

Aluminum potassium sulfate dodecahydrate, commonly known as potassium alum, is a chemical compound with the formula KAl(SO₄)₂·12H₂O. It is a double sulfate of potassium and aluminum and is typically encountered as a white crystalline solid. This compound has a wide range of applications, including water purification, leather tanning, dyeing, and as an astringent in cosmetics .

Wissenschaftliche Forschungsanwendungen

Aluminum potassium sulfate dodecahydrate has numerous scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.

Medicine: It is used in the preparation of vaccines as an adjuvant to enhance the immune response.

Industry: It is used in water purification, leather tanning, dyeing, and as a fireproofing agent for textiles.

Wirkmechanismus

Target of Action

Aluminum potassium sulfate dodecahydrate, also known as Kalinite, primarily targets plasma proteins in the body . These proteins play a crucial role in various biological processes, including the coagulation cascade .

Mode of Action

The compound interacts with its targets through an astringent action . This action is performed by inducing coagulation in the superficial tissue layers until the formation of a crust . The formation of alum ions neutralizes the charges on plasma proteins, causing the blood to coagulate .

Biochemical Pathways

When ingested or absorbed, it rapidly dissolves and forms ions that later generate other salt derivatives .

Pharmacokinetics

It is water-soluble, which may influence its absorption and distribution .

Result of Action

The primary result of the compound’s action is the reduction of swollen mucous membranes that result from inflammation of the nasal, gastrointestinal, and urinary passages, as well as in the presence of excessive secretions . The induction of the coagulation cascade will also stop bleeding .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is water-soluble and may spread in water systems . It is also known to be mobile in the environment due to its water solubility .

Biochemische Analyse

Biochemical Properties

Aluminum potassium sulfate dodecahydrate is known for its astringent and antiseptic properties. It interacts with proteins, enzymes, and other biomolecules, leading to coagulation and precipitation. One of the key interactions is with plasma proteins, where aluminum potassium sulfate dodecahydrate neutralizes the charges on these proteins, causing them to coagulate . This property is utilized in various biochemical assays and medical applications, such as in the formulation of vaccines where it acts as an adjuvant to enhance the immune response .

Cellular Effects

Aluminum potassium sulfate dodecahydrate affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence the function of insect cells in culture, making it suitable for use in cell culture media . The compound can induce changes in cell signaling pathways by affecting the phosphorylation status of key signaling proteins. Additionally, aluminum potassium sulfate dodecahydrate can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, aluminum potassium sulfate dodecahydrate exerts its effects through several mechanisms. It binds to biomolecules, such as proteins and enzymes, leading to their inactivation or activation. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, aluminum potassium sulfate dodecahydrate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aluminum potassium sulfate dodecahydrate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to high temperatures or acidic conditions . Long-term exposure to aluminum potassium sulfate dodecahydrate can lead to changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of aluminum potassium sulfate dodecahydrate vary with different dosages in animal models. At low doses, the compound can act as an adjuvant, enhancing the immune response without causing significant toxicity . At high doses, aluminum potassium sulfate dodecahydrate can cause adverse effects, including toxicity and tissue damage . It is important to determine the appropriate dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

Aluminum potassium sulfate dodecahydrate does not undergo significant metabolic transformation in the body. Instead, it rapidly dissolves to form ions that can interact with other biomolecules . These ions can participate in various biochemical reactions, including the formation of other salt derivatives. The compound’s effects on metabolic flux and metabolite levels are primarily due to its interactions with enzymes and other proteins involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, aluminum potassium sulfate dodecahydrate is transported and distributed through various mechanisms. The compound is water-soluble and can easily diffuse through aqueous environments . It can also interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The distribution of aluminum potassium sulfate dodecahydrate in the body is influenced by factors such as tissue type and the presence of specific transporters .

Subcellular Localization

Aluminum potassium sulfate dodecahydrate can localize to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to particular organelles through targeting signals or post-translational modifications . For example, aluminum potassium sulfate dodecahydrate can accumulate in the endoplasmic reticulum or the Golgi apparatus, where it can influence protein folding and processing

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aluminum potassium sulfate dodecahydrate can be synthesized by reacting aluminum sulfate and potassium sulfate in an aqueous solution. The reaction is typically carried out by dissolving the two salts in water and then allowing the solution to evaporate, leading to the formation of alum crystals .

Industrial Production Methods

Industrially, aluminum potassium sulfate dodecahydrate is produced by treating bauxite ore with sulfuric acid and potassium sulfate. The resulting solution is then crystallized to obtain the alum. This method is efficient and widely used in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Aluminum potassium sulfate dodecahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in precipitation reactions.

Common Reagents and Conditions

Common reagents used in reactions with aluminum potassium sulfate dodecahydrate include sulfuric acid, potassium hydroxide, and other metal sulfates. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving aluminum potassium sulfate dodecahydrate include various types of alums, such as chromium alum, which is formed by substituting aluminum with chromium .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aluminum ammonium sulfate: Similar to aluminum potassium sulfate dodecahydrate but contains ammonium instead of potassium.

Aluminum sodium sulfate: Contains sodium instead of potassium.

Chromium alum: Formed by substituting aluminum with chromium in the alum structure.

Uniqueness

Aluminum potassium sulfate dodecahydrate is unique due to its widespread availability, ease of synthesis, and versatility in various applications. Its ability to form large, transparent crystals makes it particularly useful in scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

7784-24-9 |

|---|---|

Molekularformel |

AlH4KO5S |

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

aluminum;potassium;disulfate;dodecahydrate |

InChI |

InChI=1S/Al.K.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2 |

InChI-Schlüssel |

GUKAYEWQGNXJLD-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |

Kanonische SMILES |

O.OS(=O)(=O)O.[Al].[K] |

| 7784-24-9 | |

Synonyme |

alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Aluminum potassium sulfate dodecahydrate, also known as potash alum or kalinite, has the molecular formula KAl(SO₄)₂·12H₂O. Its molecular weight is 474.39 g/mol.

A: Spectroscopic techniques like Raman spectroscopy provide valuable insights into the structure of kalinite. Studies using Raman microscopy at different temperatures (298K and 77K) revealed characteristic vibrational bands corresponding to the sulfate (SO₄²⁻) groups within the crystal structure []. The observed splitting of specific vibrational modes at lower temperatures suggests a change in the sulfate group's symmetry, possibly due to bidentate chelation with water molecules coordinating to the hydrated aluminum [].

A: Aluminum potassium sulfate dodecahydrate is used as a water-carrying agent in silane-water crosslinking reactions to modify the properties of polymers like linear low-density polyethylene (LLDPE) []. This process enhances the mechanical properties of LLDPE, particularly its elongation behavior, and influences its thermal properties like melting temperature and crystallinity [].

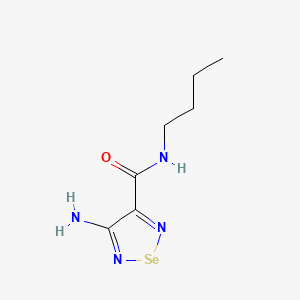

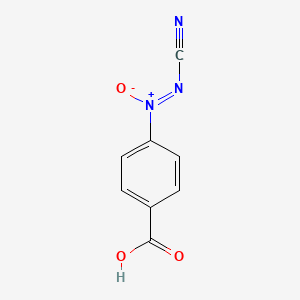

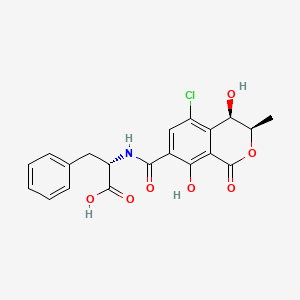

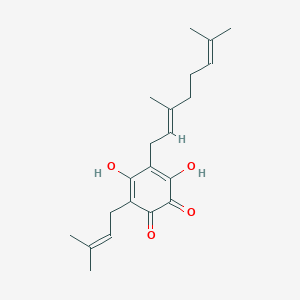

A: Yes, it has been explored as a catalyst in organic synthesis. For instance, it catalyzes the direct synthesis of N-substituted 3-carbonylpyrroles from Morita–Baylis–Hillman acetate of 2,2-dimethoxyacetaldehyde and primary amines []. This reaction offers a more efficient alternative to traditional multistep protocols for synthesizing these valuable compounds.

A: While not a direct additive for strength, it is used in the preparation of conductive concrete []. In this context, it is combined with other components like flake graphite, hydroxypropyl starch ether, and calcined petroleum coke [, ]. The resulting conductive concrete is suitable for foundation construction and demonstrates good density, bending strength, and impervious performance [, ].

A: While generally considered safe, the solubility of sulfates like those found in kalinite raises concerns about their potential environmental impact []. Rain can readily dissolve these sulfates, potentially leading to the leaching of not only sulfur and nitrogen but also trace heavy metals such as arsenic, barium, copper, molybdenum, cesium, nickel, rubidium, thorium, and uranium into groundwater and soils []. This leaching could have detrimental effects on both environmental and public health.

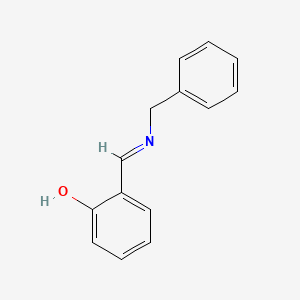

A: It acts as a mordant, enhancing the binding of natural dyes to cotton fibers []. This application is particularly relevant in developing eco-friendly dyeing methods using natural dyes derived from sources like lemon waste []. Utilizing aluminum potassium sulfate dodecahydrate as a mordant improves the fastness of the dyeing process, leading to more durable and colorfast textiles [].

A: Its presence in geological formations provides clues about past climates and environments. For instance, the presence of kalinite in sediment cores from Zabuye Saline Lake in the Northwestern Tibetan Plateau, dating back to 60.3 ± 2.7 ka B.P., indicates a cold and slightly wet climate during that period [].

A: Yes, its solubility in mixed solutions containing dipotassium sulfate and aluminum sulfate has been investigated []. While the specific results of this study were not provided in the abstract, it highlights the importance of understanding the solubility behavior of aluminum potassium sulfate dodecahydrate in various chemical environments. This information is crucial for optimizing its use in different applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)

![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)